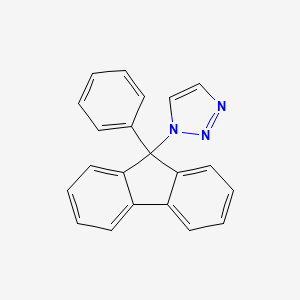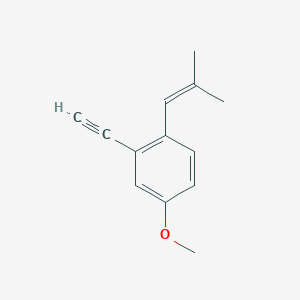
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is an aromatic compound with a unique structure that includes an ethynyl group, a methoxy group, and a 2-methylprop-1-en-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and propargyl bromide.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Grignard reaction or a similar organometallic reaction.
Alkyne Addition: The intermediate is then subjected to an alkyne addition reaction to introduce the ethynyl group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of ethyl-substituted benzene derivatives
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups
Scientific Research Applications
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The ethynyl group can participate in cycloaddition reactions, while the methoxy group can donate electron density to the benzene ring, enhancing its reactivity. The 2-methylprop-1-en-1-yl group can undergo further chemical transformations, making the compound versatile for various applications.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a prop-2-yn-1-yloxy group instead of the 2-methylprop-1-en-1-yl group.
1-Ethynyl-4-methoxy-2-methylbenzene: Contains an ethynyl group and a methoxy group but lacks the 2-methylprop-1-en-1-yl group.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a similar methoxy and prop-1-en-1-yl group but with a different ester functionality.
Uniqueness
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
819871-56-2 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-ethynyl-4-methoxy-1-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H14O/c1-5-11-9-13(14-4)7-6-12(11)8-10(2)3/h1,6-9H,2-4H3 |
InChI Key |
RIOQRMZIESNAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)OC)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
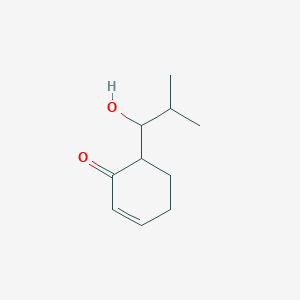
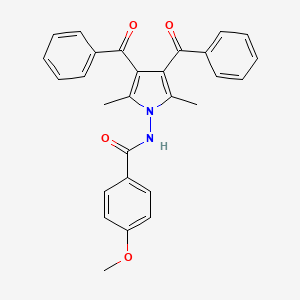
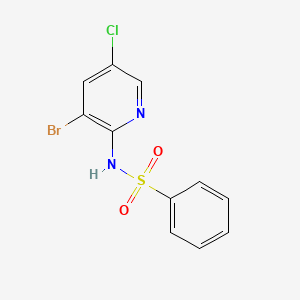

![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)
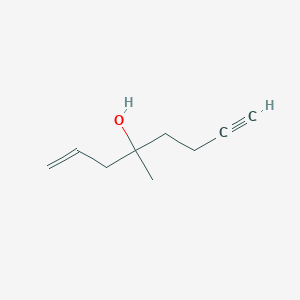
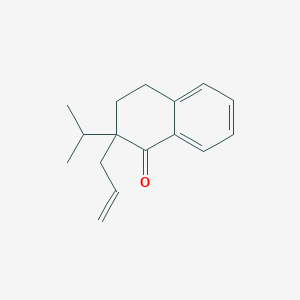
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)
